molecular formula C6H11N3S B1295847 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine CAS No. 52057-89-3

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine

Cat. No. B1295847
CAS RN: 52057-89-3
M. Wt: 157.24 g/mol
InChI Key: GOGZJIYMDRZJII-UHFFFAOYSA-N
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Description

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the CAS Number: 52057-89-3 . It has a molecular weight of 157.24 and its IUPAC name is 5-isobutyl-1,3,4-thiadiazol-2-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at room temperature .

Mechanism of Action

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It binds to the active site of the enzyme, preventing the enzyme from breaking down acetylcholine. As a result, acetylcholine levels are increased, leading to an increase in neuronal activity.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, leading to an increase in neuronal activity. It has also been shown to inhibit the enzyme cyclooxygenase, leading to a decrease in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme phosphodiesterase, leading to an increase in cAMP levels. Finally, this compound has been shown to inhibit the enzyme tyrosine hydroxylase, leading to a decrease in the production of dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine in lab experiments is its ability to inhibit multiple enzymes. This makes it a useful tool for studying the effects of multiple enzymes on a given biological process. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research. However, there are some limitations to using this compound in lab experiments. It is not as potent as some other inhibitors, so it may not be suitable for experiments that require high concentrations of inhibitors. Additionally, this compound has been shown to have some cytotoxic effects, so it should be used with caution.

Future Directions

There are many potential future directions for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine research. One area of research is to investigate the effects of this compound on other enzymes, such as proteases and kinases. Additionally, further research could be conducted to determine the optimal concentration of this compound for various experiments. Additionally, further research could be conducted to investigate the effects of this compound on other biological processes, such as cell signaling and gene expression. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as the treatment of neurological disorders.

Synthesis Methods

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-amino-3-methyl-1-phenylpropane with isobutylchloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with thiophosgene to form the desired this compound. Another method involves the reaction of 2-amino-3-methyl-1-phenylpropane with isobutylchloride in the presence of potassium carbonate. The resulting product is then treated with thiophosgene to form the desired this compound.

Scientific Research Applications

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is used in a variety of scientific research applications. It is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It is also used as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This compound is also used as an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP. Finally, this compound is used as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the production of dopamine.

Safety and Hazards

The safety data sheet for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine indicates that it is harmful if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGZJIYMDRZJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283880
Record name 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine
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Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52057-89-3
Record name 52057-89-3
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Record name 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine
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